molecular formula C10H17F2NO3 B3382213 Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 317354-91-9

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3382213
CAS No.: 317354-91-9
M. Wt: 237.24 g/mol
InChI Key: KQLZXWXCBWPDAD-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 317354-91-9 and 215918-21-1 for stereoisomers) is a fluorinated pyrrolidine derivative with the molecular formula C₁₀H₁₇F₂NO₃ and a molecular weight of 237.24 g/mol . It is synthesized via reduction of N-Boc-4,4-difluoro-L-proline using BH₃·THF, yielding a colorless oil with confirmed stereochemistry via NMR and LRMS data . Key properties include a predicted density of 1.21 g/cm³, boiling point of 293.4°C, and pKa of 14.77, with storage recommendations at 2–8°C due to its irritant nature . The compound serves as a versatile building block in medicinal chemistry, particularly for functionalization at the hydroxymethyl group and fluorinated positions .

Properties

IUPAC Name

tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLZXWXCBWPDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317354-91-9
Record name tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the Difluoro Group: The difluoro group is introduced through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl bromide or tert-butyl chloride in the presence of a base.

    Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, often using formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or other nucleophiles.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiocyanates, and other substituted derivatives.

Scientific Research Applications

Synthesis Overview

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be synthesized through several methods, often involving the reduction of corresponding dicarboxylates or other pyrrolidine derivatives. For instance, lithium aluminum hydride (LiAlH₄) is frequently used as a reducing agent in tetrahydrofuran (THF) to yield high purity products .

Medicinal Chemistry

This compound has shown promise as a precursor in the development of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

  • Case Study : Research indicates that derivatives of this compound may exhibit improved efficacy against certain cancer cell lines due to their ability to interact with biological targets involved in cell proliferation .

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its functional groups can be readily manipulated to create more complex molecules.

  • Synthesis Pathway :
    • Starting with tert-butyl 2-methyl (S)-4,4-difluoropyrrolidine-1,2-dicarboxylate, various transformations can yield different derivatives suitable for further applications .
    • The compound's hydroxymethyl group can be converted into other functional groups through standard organic reactions.

Material Science

In material science, this compound is being explored for its potential use in developing new polymeric materials with enhanced properties.

  • Research Insight : Studies suggest that incorporating this compound into polymer matrices may improve thermal stability and mechanical strength due to the strong interactions between the difluorinated moieties and polymer chains .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and functional attributes of tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate with analogous pyrrolidine derivatives.

Structural Modifications and Functional Groups

Compound Name CAS Number Molecular Formula Substituents Key Differences
This compound 317354-91-9 C₁₀H₁₇F₂NO₃ 4,4-difluoro; 2-hydroxymethyl Reference compound
(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate - C₁₁H₂₁NO₅ 3,4-bis(hydroxymethyl) Dual hydroxymethyl groups enhance hydrophilicity but reduce fluorination-derived lipophilicity
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 1174020-49-5 C₁₀H₁₸FNO₃ 4-fluoro; 2-hydroxymethyl Monofluorination reduces electronic effects compared to difluoro analogs
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 2607831-43-4 C₁₁H₁₉F₂NO₃ 3,3-difluoro; 4-methyl; 4-hydroxymethyl Methyl group increases steric hindrance, potentially limiting reactivity
tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate 1434141-81-7 C₉H₁₅F₂NO₃ 3,3-difluoro; 4-hydroxy Hydroxyl group replaces hydroxymethyl, altering hydrogen-bonding capacity

Physicochemical and Pharmacological Properties

  • Lipophilicity: Difluoro substitution in the target compound enhances lipophilicity (logP ~1.2) compared to non-fluorinated analogs (e.g., CAS 138108-72-2, logP ~0.8) .
  • Metabolic Stability: Fluorination typically reduces metabolic degradation; the 4,4-difluoro motif may offer superior stability over monofluoro derivatives .
  • Solubility : Hydroxymethyl groups improve aqueous solubility relative to methyl or hydroxyl variants (e.g., CAS 1434141-81-7) .

Biological Activity

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 215918-21-1, is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H17F2NO3C_{10}H_{17}F_2NO_3, and it has a molecular weight of approximately 237.247 g/mol. The compound features a pyrrolidine ring with two fluorine atoms at the 4-position and a hydroxymethyl group at the 2-position, which significantly influences its biological properties.

PropertyValue
Molecular FormulaC10H17F2NO3
Molecular Weight237.247 g/mol
Boiling PointNot available
CAS Number215918-21-1
SMILESOC[C@@H]1CC(CN1C(=O)C(C)(C)C)F(F)F

Synthesis

The synthesis of this compound typically involves the reduction of pyrrolidine dicarboxylates using reducing agents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4). The following general procedure outlines the synthesis:

  • Starting Material Preparation : Dissolve 1-(tert-butyl)-2-methyl (S)-4,4-difluoropyrrolidine-1,2-dicarboxylate in dry THF.
  • Reduction Reaction : Add LiAlH4 or LiBH4 at low temperature (0°C) and stir for several hours.
  • Workup : Quench the reaction with saturated sodium sulfate solution, filter, and concentrate to yield this compound.

Anticancer Activity

Recent studies have indicated that compounds containing difluoromethyl groups exhibit notable anticancer properties. Research has shown that similar pyrrolidine derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of fluorinated pyrrolidines on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited significant growth inhibition at low micromolar concentrations. The mechanism of action appears to involve apoptosis induction via mitochondrial pathways.

Antimicrobial Activity

The presence of fluorine atoms in organic compounds often enhances their antimicrobial activity. A comparative analysis of related compounds suggests that this compound may possess broad-spectrum antibacterial properties.

Table 2: Antimicrobial Activity Comparison

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Control Compound A6432
Control Compound B128>256

The biological activity of this compound is hypothesized to be associated with its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving functional group transformations. For example, intermediates such as tert-butyl-protected pyrrolidine derivatives are prepared using Boc-protection strategies. Key steps include nucleophilic substitution for fluorination and hydroxymethylation. Characterization relies on 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and 31P NMR^{31}\text{P NMR} to confirm regiochemistry and purity. Mass spectrometry (HRMS/ESI-MS) validates molecular weight. Rotameric mixtures observed in 31P NMR^{31}\text{P NMR} (e.g., 42% yield for a related compound) require careful analysis to distinguish stereoisomers .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, eluents like ethyl acetate/hexane or ethanol/chloroform) is widely used for purification. For example, intermediates are purified with Rf=0.16R_f = 0.16 using ethanol/chloroform (1:8). Recrystallization may further refine crystalline derivatives. Solvent selection is critical to avoid decomposition of the hydroxymethyl group. Post-purification analysis by TLC and NMR ensures homogeneity .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

  • Methodological Answer : 19F NMR^{19}\text{F NMR} identifies fluorine environments, while 1H NMR^{1}\text{H NMR} resolves hydroxymethyl protons (δ ~3.5–4.0 ppm). X-ray crystallography (e.g., triclinic P1P1 space group, α=88.85\alpha = 88.85^\circ) provides absolute stereochemistry for derivatives. High-resolution mass spectrometry (HRMS) confirms molecular formula, with deviations <2 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Design of Experiments (DoE) optimizes parameters like temperature (0–20°C for nitrophenylsulfonyloxy derivatization), catalyst loading (e.g., DMAP), and reaction time. For example, hydrogenation steps under inert atmospheres (e.g., H2\text{H}_2 in THF) achieve 78% yields. Kinetic studies using inline IR spectroscopy monitor intermediate formation to minimize side reactions .

Q. What analytical strategies resolve data contradictions in NMR spectra caused by dynamic rotational isomerism?

  • Methodological Answer : Variable-temperature NMR (e.g., 298–343 K) collapses rotameric splitting in 31P NMR^{31}\text{P NMR}. 2D techniques (HSQC, NOESY) correlate protons and confirm spatial arrangements. For hydroxymethyl groups, deuterated solvents (e.g., DMSO-d6d_6) enhance resolution. Dynamic averaging in 13C NMR^{13}\text{C NMR} is mitigated by low-temperature acquisition .

Q. How can computational methods predict the reactivity of this compound in designing novel analogs?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. QSAR models correlate substituent effects (e.g., fluorination) with biological activity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities for analogs targeting enzymes like sphingosine-1-phosphate receptors .

Q. What are the challenges in interpreting X-ray crystallography data for derivatives of this compound?

  • Methodological Answer : Disordered fluorine atoms or hydroxymethyl rotamers complicate electron density maps. Refinement with SHELXL applies restraints (e.g., DFIX for bond lengths). Low-temperature data collection (100 K) reduces thermal motion artifacts. For triclinic crystals (a=6.0568A˚a = 6.0568 \, \text{Å}), twin correction may be required .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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